molecular formula C26H30N2O4 B13789753 Cyclopropanecarboxylic acid, 3-(((2,2-dimethylpropoxy)imino)methyl)-2,2-dimethyl-, cyano(3-phenoxyphenyl)methyl ester CAS No. 79616-20-9

Cyclopropanecarboxylic acid, 3-(((2,2-dimethylpropoxy)imino)methyl)-2,2-dimethyl-, cyano(3-phenoxyphenyl)methyl ester

Cat. No.: B13789753
CAS No.: 79616-20-9
M. Wt: 434.5 g/mol
InChI Key: CFDLLXHQMCSMQV-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid, 3-(((2,2-dimethylpropoxy)imino)methyl)-2,2-dimethyl-, cyano(3-phenoxyphenyl)methyl ester is a complex organic compound with significant applications in various fields This compound is known for its unique structural features, which include a cyclopropane ring, a carboxylic acid group, and a cyano group attached to a phenoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 3-(((2,2-dimethylpropoxy)imino)methyl)-2,2-dimethyl-, cyano(3-phenoxyphenyl)methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Cyclopropanecarboxylic Acid: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diazomethane.

    Introduction of the Imino Group: The imino group can be introduced by reacting the cyclopropanecarboxylic acid with an appropriate amine under dehydrating conditions.

    Esterification: The final esterification step involves the reaction of the imino compound with cyano(3-phenoxyphenyl)methanol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 3-(((2,2-dimethylpropoxy)imino)methyl)-2,2-dimethyl-, cyano(3-phenoxyphenyl)methyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Cyclopropanecarboxylic acid, 3-(((2,2-dimethylpropoxy)imino)methyl)-2,2-dimethyl-, cyano(3-phenoxyphenyl)methyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 3-(((2,2-dimethylpropoxy)imino)methyl)-2,2-dimethyl-, cyano(3-phenoxyphenyl)methyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropanecarboxylic acid, 3-(((2,2-dimethylpropoxy)imino)methyl)-2,2-dimethyl-, cyano(3-phenoxyphenyl)methyl ester is unique due to its specific combination of structural features, which confer distinct chemical reactivity and potential applications. Its cyclopropane ring, imino group, and cyano group contribute to its versatility and make it a valuable compound in various fields of research and industry.

Biological Activity

Cyclopropanecarboxylic acid, specifically the compound 3-(((2,2-dimethylpropoxy)imino)methyl)-2,2-dimethyl-, cyano(3-phenoxyphenyl)methyl ester , is a complex organic molecule with notable biological activity. This article explores its biological properties, synthesis, and applications, drawing from various research findings and case studies.

Chemical Structure and Properties

The compound's chemical formula is C19H26O3C_{19}H_{26}O_3, and its molecular weight is approximately 302.4079 g/mol. The IUPAC name reflects its structural complexity, which includes functional groups such as esters and imines that contribute to its biological properties.

Insecticidal Properties

One of the most significant biological activities of this compound is its insecticidal effect . It is structurally related to known insecticides like permethrin, which are effective against a range of pests. Studies have shown that cyclopropanecarboxylic acid derivatives exhibit potent activity against various insect species due to their ability to disrupt neural function by interfering with sodium channels in insect nerves .

Anti-inflammatory Effects

Research indicates that certain derivatives of cyclopropanecarboxylic acids may possess anti-inflammatory properties . For instance, compounds that inhibit leukotriene C4 synthase have been studied for their potential in treating inflammatory diseases . This suggests that the cyclopropanecarboxylic acid framework could be a valuable scaffold for developing new anti-inflammatory agents.

Synthesis and Derivatives

The synthesis of cyclopropanecarboxylic acid derivatives typically involves multi-step organic reactions. One notable method includes the use of phosphonium salts and subsequent reactions that yield the desired ester forms with specific stereochemistry .

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsOutcome
1Formation of phosphonium saltTriphenyl phosphine, halogenPhosphonium salt
2Reaction with baseBase (e.g., sodium hydride)Ylide formation
3Condensation with cyclopropane acidCyclopropane-1-carboxylateDesired cyclopropanecarboxylic acid derivative

Case Study 1: Insecticidal Efficacy

In a study evaluating various cyclopropanecarboxylic acid derivatives against common agricultural pests, it was found that those with phenoxyphenyl substituents exhibited enhanced insecticidal activity compared to their simpler counterparts. The study highlighted the importance of structural modifications in increasing efficacy .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of cyclopropanecarboxylic acid derivatives in models of arthritis. The results demonstrated significant reductions in inflammatory markers when treated with specific esters derived from this compound, suggesting a pathway for therapeutic development in inflammatory diseases .

Properties

CAS No.

79616-20-9

Molecular Formula

C26H30N2O4

Molecular Weight

434.5 g/mol

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dimethylpropoxyiminomethyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C26H30N2O4/c1-25(2,3)17-30-28-16-21-23(26(21,4)5)24(29)32-22(15-27)18-10-9-13-20(14-18)31-19-11-7-6-8-12-19/h6-14,16,21-23H,17H2,1-5H3

InChI Key

CFDLLXHQMCSMQV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=NOCC(C)(C)C)C

Origin of Product

United States

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